molecular formula C9H9N3O2 B3099907 Ethyl pyrrolo[2,1-f][1,2,4]triazine-7-carboxylate CAS No. 1356016-44-8

Ethyl pyrrolo[2,1-f][1,2,4]triazine-7-carboxylate

Cat. No. B3099907
CAS RN: 1356016-44-8
M. Wt: 191.19 g/mol
InChI Key: IZDNAOKQVDSBEB-UHFFFAOYSA-N
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Description

Pyrrolo[2,1-f][1,2,4]triazine is a unique fused heterocycle that is an integral part of several kinase inhibitors and nucleoside drugs . It has been recognized for its potential in cancer therapy, specifically in kinase inhibition . This compound is also a part of several antiviral drugs, including remdesivir .


Synthesis Analysis

The synthesis of Pyrrolo[2,1-f][1,2,4]triazine involves the use of simple building blocks such as pyrrole, chloramine, and formamidine acetate . The compound is produced through a newly developed synthetic methodology, which was optimized by examining the mechanistic pathway for the process . The overall yield of the compound was 55% in a two-vessel-operated process .


Molecular Structure Analysis

Pyrrolo[2,1-f][1,2,4]triazine is a bicyclic heterocycle, containing an N–N bond with a bridgehead nitrogen . It is an integral part of several kinase inhibitors and nucleoside drugs .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of Pyrrolo[2,1-f][1,2,4]triazine include aromatic substitution and quench of a reactive species . The reaction sequence also involves the use of a strong base .

Scientific Research Applications

Cancer Therapy

Pyrrolo[2,1-f][1,2,4]triazine is a promising fused heterocycle used to target kinases in cancer therapy . It is an integral part of several kinase inhibitors and nucleoside drugs . Kinase inhibition is one of the most successful approaches in targeted therapy .

Antiviral Drug

The compound is the parent moiety of the antiviral drug Remdesivir . Remdesivir has been recognized against a wide array of RNA viruses (including SARS/MERS-CoV) and has shown encouraging results in the treatment of recently emerged novel coronavirus (COVID-19) .

Treatment of Ebola and Other Emerging Viruses

Some analogs of pyrrolo[2,1-f][1,2,4]triazine have been used in the treatment of Ebola and other emerging viruses .

Anti-norovirus Activity

Recent reports have revealed anti-norovirus activity of 4-aminopyrrolo[2,1-f][1,2,4]triazine . These compounds have the ability to inhibit both murine and human norovirus RNA-dependent RNA polymerase (RdRp) .

EGFR Inhibitor

Pyrrolo[2,1-f][1,2,4]triazine is an EGFR inhibitor that slows cellular proliferation of the human colon tumor cell line .

Anaplastic Lymphoma Kinase (ALK) Inhibitor

This compound is also an ALK inhibitor , which is used in the treatment of certain types of cancer.

IGF-1R and IR Kinase Inhibitor

Pyrrolo[2,1-f][1,2,4]triazine acts as an IGF-1R and IR kinase inhibitor , which are important targets in cancer therapy.

Pan-Aurora Kinase Inhibitor

It also serves as a pan-Aurora kinase inhibitor , which is another promising approach in cancer treatment.

Mechanism of Action

Target of Action

Ethyl Pyrrolo[2,1-f][1,2,4]triazine-7-carboxylate is a part of the Pyrrolo[2,1-f][1,2,4]triazine class of compounds, which are known to target kinases in cancer therapy . Kinases are enzymes that play a crucial role in the regulation of cell functions, including cell signaling, growth, and division .

Mode of Action

Kinase inhibitors, like pyrrolo[2,1-f][1,2,4]triazine derivatives, generally work by blocking the activity of kinases, thereby preventing the phosphorylation of proteins that are crucial for cell growth and division .

Biochemical Pathways

Pyrrolo[2,1-f][1,2,4]triazine derivatives have been found to inhibit a wide range of biological activities, including Eg5 inhibitors, VEGFR-2 inhibitors, anticancer agents as dual inhibitors of c-Met/VEGFR-2, EGFR inhibitors slowing cellular proliferation of the human colon tumor cell line, anaplastic lymphoma kinase (ALK) inhibitors, IGF-1R and IR kinase inhibitors, pan-Aurora kinase inhibitors, EGFR and HER2 protein tyrosine dual inhibitors, and hedgehog (Hh) signaling pathway inhibitors . These pathways are involved in various cellular processes, including cell growth, division, and differentiation .

Pharmacokinetics

It is noted that compounds of the pyrrolo[2,1-f][1,2,4]triazine class have shown low rates of glucuronidation, an indication of higher metabolic stability .

Result of Action

Kinase inhibitors, like pyrrolo[2,1-f][1,2,4]triazine derivatives, generally lead to the inhibition of cell growth and division, thereby potentially slowing down or stopping the progression of diseases such as cancer .

Safety and Hazards

The safety of the process used to synthesize Pyrrolo[2,1-f][1,2,4]triazine was a primary objective prior to its implementation at a larger scale . The first reaction of the sequence contains an exothermic aromatic substitution and quench of a reactive species, and the second sequence involves the use of a strong base .

Future Directions

Given the promising potential of Pyrrolo[2,1-f][1,2,4]triazine in cancer therapy and antiviral drugs, future research could focus on further optimizing its synthesis process and exploring its applications in other therapeutic areas .

properties

IUPAC Name

ethyl pyrrolo[2,1-f][1,2,4]triazine-7-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O2/c1-2-14-9(13)8-4-3-7-5-10-6-11-12(7)8/h3-6H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZDNAOKQVDSBEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C2N1N=CN=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60728718
Record name Ethyl pyrrolo[2,1-f][1,2,4]triazine-7-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60728718
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1356016-44-8
Record name Ethyl pyrrolo[2,1-f][1,2,4]triazine-7-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60728718
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 4-chloro-pyrrolo[2,1-f][1,2,4]triazine-7-carboxylic acid ethyl ester (120 mg), palladium hydroxide on carbon (20%, 40 mg) and sodium acetate (600 mg) in a mixture of ethyl acetate and isopropanol (5/1, 12 mL) was stirred at room temperature under hydrogen atmosphere (balloon pressure) overnight. The resulting mixture was filtered and a CELITE™ pad, the filtrate was evaporated under reduced pressure. The crude residue was purified by flash chromatography to give 45 mg of pyrrolo[2,1-f][1,2,4]triazine-7-carboxylic acid ethyl ester.
Quantity
120 mg
Type
reactant
Reaction Step One
Quantity
600 mg
Type
reactant
Reaction Step One
Quantity
40 mg
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
12 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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